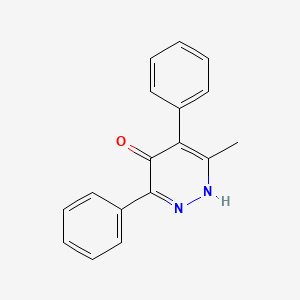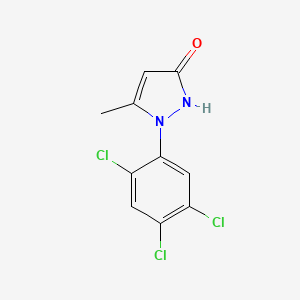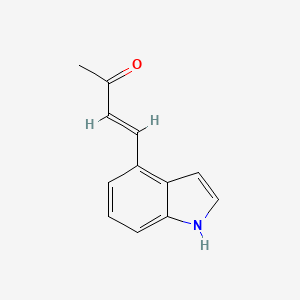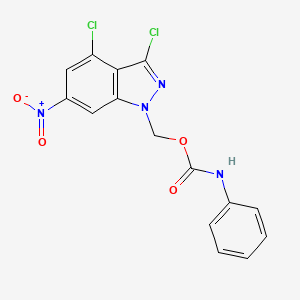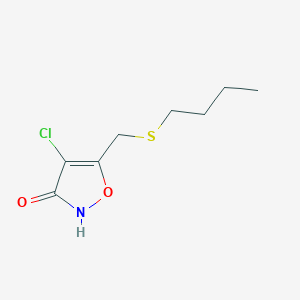
N-cyclohexyl-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methylformamide: is an organic compound with the molecular formula C₈H₁₅NO . It is a secondary amide, characterized by the presence of a formamide group attached to a cyclohexyl and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-cyclohexyl-N-methylformamide can be synthesized through the reaction of cyclohexylamine with methyl formate . The reaction typically involves the slow addition of ethyl formate to cyclohexylamine in an ice bath, followed by refluxing the solution for a couple of hours. The product is then distilled to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and distillation units ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or amides.
Reduction: Yields amines.
Substitution: Results in various substituted amides.
Applications De Recherche Scientifique
N-cyclohexyl-N-methylformamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which N-cyclohexyl-N-methylformamide exerts its effects involves:
Molecular Targets: It can interact with various enzymes and proteins, altering their activity.
Pathways Involved: The compound may influence cellular pathways related to metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
N-methylformamide (NMF): A simpler formamide with similar chemical properties but different applications.
N,N-dimethylformamide (DMF): A widely used solvent with greater stability compared to N-cyclohexyl-N-methylformamide.
Propriétés
Numéro CAS |
33931-48-5 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N-cyclohexyl-N-methylformamide |
InChI |
InChI=1S/C8H15NO/c1-9(7-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Clé InChI |
AWIIFLDEDWAYGJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


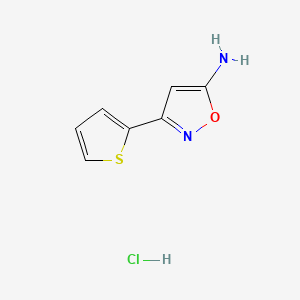
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
